molecular formula C9H8BrClO B168473 1-Bromo-3-(4-chlorophenyl)propan-2-one CAS No. 103557-35-3

1-Bromo-3-(4-chlorophenyl)propan-2-one

Cat. No. B168473
M. Wt: 247.51 g/mol
InChI Key: GLUIQHUZOIOCAA-UHFFFAOYSA-N
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Description

“1-Bromo-3-(4-chlorophenyl)propan-2-one” is a chemical compound with the CAS Number: 103557-35-3 . It has a molecular weight of 247.52 . The IUPAC name for this compound is 1-bromo-3-(4-chlorophenyl)acetone .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-(4-chlorophenyl)propan-2-one” is 1S/C9H8BrClO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Bromo-3-(4-chlorophenyl)propan-2-one” is a powder . It has a molecular weight of 247.52 . The compound is stored at temperatures below -10°C .

Scientific Research Applications

  • Field : Crystallography .
  • Application : The compound was used in an X-ray structure analysis study . The study aimed to determine the crystal structure of the compound and understand its molecular planarity .
  • Method : The compound was synthesized according to the procedure of Migrdichian . The reaction mixture was stirred at room temperature for 4 hours, yielding a light-white solid . The product was recrystallized three times from dry acetone .
  • Results : The title compound crystallizes in the monoclinic space group P 2 1 / c with unit cell parameters a = 15.6239 (15) Å, b = 14.0537 (14) Å, c = 5.8396 (5) Å, β = 92.666 (3)°, V = 1280.8 (2) Å 3, and Z = 4 . The final reliability index is 0.0538 for 2921 observed reflections . Two phenyl rings of the title molecule are not coplanar, with a dihedral angle of 46.3 (0)° .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-3-(4-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUIQHUZOIOCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(4-chlorophenyl)propan-2-one

CAS RN

103557-35-3
Record name 1-bromo-3-(4-chlorophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(4-chlorophenyl)propan-2-one (25.0 g, 148 mmol) in acetic acid (37.9 mL) was added 48% aqueous HBr (19.0 mL, 168 mmol). A solution of bromine (16.3 mL, 316 mmol) in acetic acid (63.2 mL) was then added over 10 minutes and the resulting solution was stirred for 4 hours at room temperature. Acetone (190 mL) was added and the resulting solution was stirred at room temperature for 3 days. The reaction was concentrated in vacuo and the residue was taken up in DCM (300 mL) and brine (100 mL). The layers were separated and the aqueous layer was extracted with DCM (100 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/hexanes=0/100→15/85) to give 25.4 grams of the title compound as a dark gray solid (69% yield). 1H NMR (400 MHz, CDCl3) δ: 7.34-7.31 (m, 2H), 7.18-7.15 (m, 2H), 3.94 (s, 2H), 3.91 (2, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
37.9 mL
Type
solvent
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Quantity
63.2 mL
Type
solvent
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Paysant, S Hedir, F Justaud, LB Weiswald… - Organic & …, 2021 - pubs.rsc.org
In the area of cancer research, the development of new and potent inhibitors of anti-apoptotic proteins is a very active and promising topic. The small molecule MIM1 has been reported …
Number of citations: 1 pubs.rsc.org

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